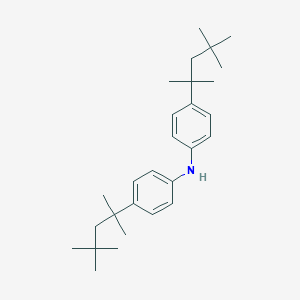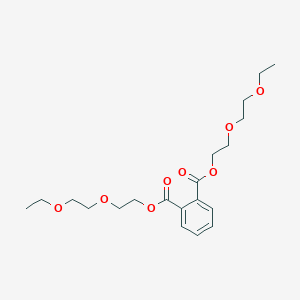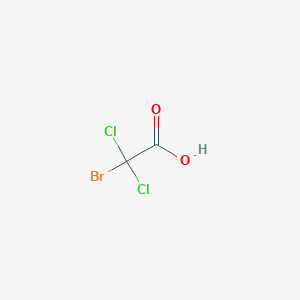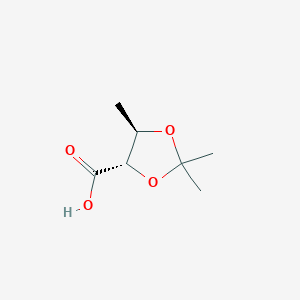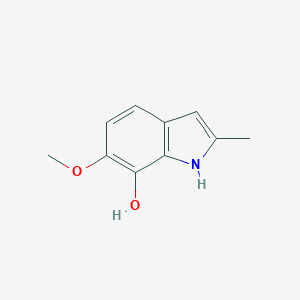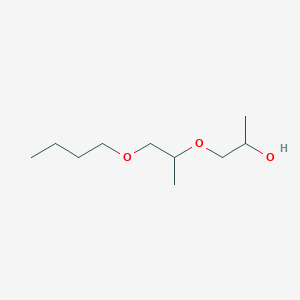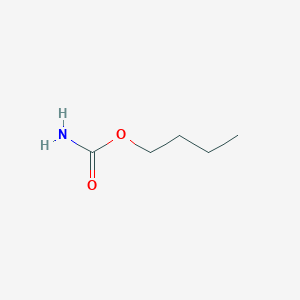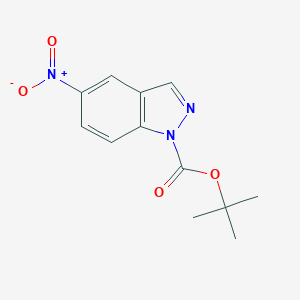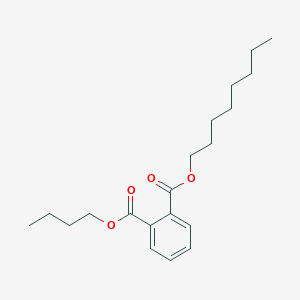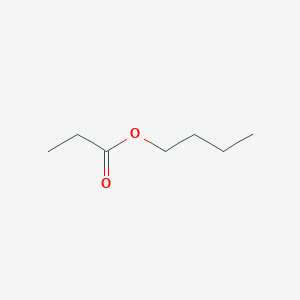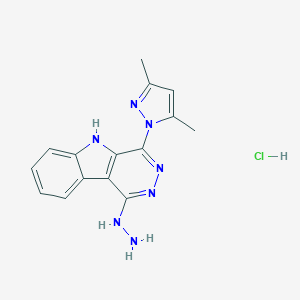
1-Hydrazino-4-(3,5-dimethyl-1-pyrazolyl)pyridazino(4,5-b)indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydrazino-4-(3,5-dimethyl-1-pyrazolyl)pyridazino(4,5-b)indole, also known as HDPPI, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. HDPPI is a heterocyclic compound that contains a pyridazine and an indole ring, making it structurally unique and interesting.
Mecanismo De Acción
The mechanism of action of 1-Hydrazino-4-(3,5-dimethyl-1-pyrazolyl)pyridazino(4,5-b)indole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell proliferation and survival. 1-Hydrazino-4-(3,5-dimethyl-1-pyrazolyl)pyridazino(4,5-b)indole has been found to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation. It has also been shown to inhibit the activity of PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
1-Hydrazino-4-(3,5-dimethyl-1-pyrazolyl)pyridazino(4,5-b)indole has been found to have various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 1-Hydrazino-4-(3,5-dimethyl-1-pyrazolyl)pyridazino(4,5-b)indole has been found to have neuroprotective effects. It has been shown to protect neurons from oxidative stress and apoptosis. 1-Hydrazino-4-(3,5-dimethyl-1-pyrazolyl)pyridazino(4,5-b)indole has also been found to have anti-diabetic properties, as it has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Hydrazino-4-(3,5-dimethyl-1-pyrazolyl)pyridazino(4,5-b)indole in lab experiments is its unique structure, which makes it a potential candidate for drug development. Additionally, 1-Hydrazino-4-(3,5-dimethyl-1-pyrazolyl)pyridazino(4,5-b)indole has been found to have low toxicity, making it a safer alternative to other compounds that have been used in cancer research. One limitation of using 1-Hydrazino-4-(3,5-dimethyl-1-pyrazolyl)pyridazino(4,5-b)indole in lab experiments is its low solubility in aqueous solutions, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for research on 1-Hydrazino-4-(3,5-dimethyl-1-pyrazolyl)pyridazino(4,5-b)indole. One area of interest is in the development of 1-Hydrazino-4-(3,5-dimethyl-1-pyrazolyl)pyridazino(4,5-b)indole analogs with improved properties. Another area of interest is in the investigation of the mechanism of action of 1-Hydrazino-4-(3,5-dimethyl-1-pyrazolyl)pyridazino(4,5-b)indole, which could lead to the development of more targeted therapies. Additionally, further research is needed to determine the safety and efficacy of 1-Hydrazino-4-(3,5-dimethyl-1-pyrazolyl)pyridazino(4,5-b)indole in human clinical trials.
Métodos De Síntesis
The synthesis of 1-Hydrazino-4-(3,5-dimethyl-1-pyrazolyl)pyridazino(4,5-b)indole involves the reaction of 3,5-dimethyl-1-pyrazole-4-carboxaldehyde and 3,4-dihydro-2H-pyridazino[4,5-b]indole in the presence of hydrazine hydrate. The reaction is carried out in ethanol under reflux conditions, and the resulting product is purified by recrystallization. The yield of 1-Hydrazino-4-(3,5-dimethyl-1-pyrazolyl)pyridazino(4,5-b)indole is typically around 50%.
Aplicaciones Científicas De Investigación
1-Hydrazino-4-(3,5-dimethyl-1-pyrazolyl)pyridazino(4,5-b)indole has shown potential in various scientific research applications. One of the most promising applications is in the field of cancer research. 1-Hydrazino-4-(3,5-dimethyl-1-pyrazolyl)pyridazino(4,5-b)indole has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-Hydrazino-4-(3,5-dimethyl-1-pyrazolyl)pyridazino(4,5-b)indole has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
Número CAS |
135561-93-2 |
|---|---|
Nombre del producto |
1-Hydrazino-4-(3,5-dimethyl-1-pyrazolyl)pyridazino(4,5-b)indole |
Fórmula molecular |
C15H16ClN7 |
Peso molecular |
329.79 g/mol |
Nombre IUPAC |
[4-(3,5-dimethylpyrazol-1-yl)-5H-pyridazino[4,5-b]indol-1-yl]hydrazine;hydrochloride |
InChI |
InChI=1S/C15H15N7.ClH/c1-8-7-9(2)22(21-8)15-13-12(14(18-16)19-20-15)10-5-3-4-6-11(10)17-13;/h3-7,17H,16H2,1-2H3,(H,18,19);1H |
Clave InChI |
GYDBYFMGNCFZQF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C2=NN=C(C3=C2NC4=CC=CC=C43)NN)C.Cl |
SMILES canónico |
CC1=CC(=NN1C2=NN=C(C3=C2NC4=CC=CC=C43)NN)C.Cl |
Otros números CAS |
135561-93-2 |
Números CAS relacionados |
135561-92-1 (Parent) |
Sinónimos |
A80a |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



